molecular formula C17H18ClN3O3 B3003280 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide CAS No. 2093885-01-7

1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide

Cat. No. B3003280
CAS RN: 2093885-01-7
M. Wt: 347.8
InChI Key: XUFXJSWXQYFGLH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide, also known as CCPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide exerts its therapeutic effects through the inhibition of various enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are enzymes that regulate gene expression, and their inhibition by 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MAOs are enzymes that break down neurotransmitters, and their inhibition by 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide leads to increased levels of neurotransmitters in the brain, resulting in neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDACs and MAOs, and the improvement of cognitive function in Alzheimer's and Parkinson's disease models. Additionally, 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide in lab experiments is its potential for use in the treatment of various diseases. However, one limitation is the lack of knowledge regarding its long-term safety and efficacy.

Future Directions

For research on 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide include further investigation into its therapeutic potential for various diseases, the development of more efficient synthesis methods, and the exploration of its safety and efficacy in long-term use. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide could provide valuable insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-chlorobenzaldehyde with malononitrile to produce 3-chlorophenyl-3-cyanoacrylonitrile. This intermediate compound is then reacted with ethyl oxalyl chloride to form ethyl 2-(3-chlorophenyl)-4-cyano-3-oxobutanoate. The final step involves the reaction of this compound with 1-pyrrolidinecarboxamide to produce 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has shown potential for use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-12-2-1-3-13(10-12)21-7-4-14(16(21)23)15(22)20-17(11-19)5-8-24-9-6-17/h1-3,10,14H,4-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXJSWXQYFGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)NC2(CCOCC2)C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide

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